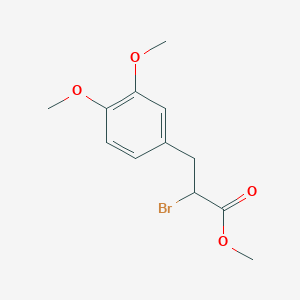![molecular formula C12H13O4- B8401019 [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid CAS No. 113520-28-8](/img/structure/B8401019.png)
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid
Vue d'ensemble
Description
[3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is also known by its synonym 1,3-Benzenediacetic acid, 1-ethyl ester . This compound is characterized by its phenylacetic acid structure, which is modified with an ethoxy group and an oxoethyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves several steps. One common method includes the esterification of 1,3-benzenediacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid is used as an intermediate in the synthesis of more complex organic molecules . Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: Its derivatives may exhibit biological activity, such as anti-inflammatory or antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials . Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Mécanisme D'action
The mechanism of action of [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid involves its interaction with specific molecular targets . The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect .
Comparaison Avec Des Composés Similaires
Phenylacetic Acid: Shares the phenylacetic acid core but lacks the ethoxy and oxoethyl modifications.
Ethyl Phenylacetate: Similar ester structure but with different substituents.
Benzyl Acetate: Contains a benzyl group instead of the phenylacetic acid structure.
Uniqueness: What sets [3-(2-ethoxy-2-oxoethyl)phenyl]acetic Acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity . This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
113520-28-8 |
|---|---|
Formule moléculaire |
C12H13O4- |
Poids moléculaire |
221.23 g/mol |
Nom IUPAC |
2-[3-(2-ethoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)8-10-5-3-4-9(6-10)7-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14)/p-1 |
Clé InChI |
BHGFHTPCVUDLDS-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)CC1=CC=CC(=C1)CC(=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B8400999.png)


![1-[3-(N,N-Dimethylamino)propylsulphonyl]-4-bromobenzene](/img/structure/B8401040.png)

![Tert-butyl 5-[(tert-butoxycarbonylamino)methyl]-pyrrolo-[3,2-b]pyridine-1-carboxylate](/img/structure/B8401051.png)



